molecular formula C17H14N6O B2612281 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 2034244-24-9

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2612281
CAS No.: 2034244-24-9
M. Wt: 318.34
InChI Key: PLWRTATXTGORDB-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted organic reactions using dry media are preferred for their simplicity, selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These interactions lead to various biological effects, including antiviral, antibacterial, and anticancer activities .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-11-5-4-8-23-9-14(20-16(11)23)12-6-2-3-7-13(12)21-17(24)15-18-10-19-22-15/h2-10H,1H3,(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWRTATXTGORDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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